Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves starting from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . A series of novel benzamide compounds were synthesized, and the products were purified . The analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar compounds like Ethyl 3,4-Dimethoxybenzoate has been analyzed using various spectroscopic methods . The molecular formula is CHO, with an average mass of 210.227 Da and a monoisotopic mass of 210.089203 Da .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of thiazole-based analogs were synthesized from appropriate starting materials . The prepared thiazole compounds were screened for their cytotoxic potency .Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent. Its structural features suggest interactions with cellular targets involved in cancer progression. Studies have investigated its effects on tumor cell growth, apoptosis, and metastasis inhibition .
- Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate exhibits anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes or cytokines. Investigations have focused on its potential use in managing inflammatory diseases .
- Some studies suggest that this compound could protect neurons from oxidative stress and neurodegenerative conditions. Researchers have explored its impact on neuronal survival, synaptic plasticity, and cognitive function .
- The compound’s unique structure may contribute to its antimicrobial activity. Investigations have looked into its effectiveness against bacteria, fungi, and even drug-resistant strains. Potential applications include developing novel antibiotics or antifungal agents .
- Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate has been studied for its cardiovascular effects. It may influence blood pressure, vascular tone, or platelet aggregation. Researchers aim to uncover its potential therapeutic role in cardiovascular diseases .
- Beyond its biological activities, this compound serves as a valuable building block in organic synthesis. Medicinal chemists use it to create derivatives with enhanced properties. Researchers explore modifications to optimize drug-like characteristics .
Anticancer Properties
Anti-Inflammatory Activity
Neuroprotective Effects
Antimicrobial Applications
Cardiovascular Health
Chemical Synthesis and Medicinal Chemistry
Safety And Hazards
properties
IUPAC Name |
ethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-5-27-21(24)19-12(2)15-11-14(7-9-16(15)28-19)22-20(23)13-6-8-17(25-3)18(10-13)26-4/h6-11H,5H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKBTVDVQYRFOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate |
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